molecular formula C19H14N2O4 B5786873 3-nitrophenyl diphenylcarbamate

3-nitrophenyl diphenylcarbamate

Cat. No.: B5786873
M. Wt: 334.3 g/mol
InChI Key: VCHDOTRSRDQOLY-UHFFFAOYSA-N
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Description

3-nitrophenyl diphenylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitro group attached to the phenyl ring and a carbamate group linked to two phenyl rings

Future Directions

While specific future directions for “3-nitrophenyl diphenylcarbamate” are not available, synthetic chemistry, in general, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges present opportunities for future research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrophenyl diphenylcarbamate typically involves the reaction of 3-nitrophenol with diphenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature, usually between 0°C and 25°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-nitrophenol attacks the carbonyl carbon of diphenyl chloroformate, leading to the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-nitrophenyl diphenylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to yield 3-nitrophenol and diphenylamine.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Hydrolysis: 3-nitrophenol, diphenylamine.

    Reduction: 3-aminophenyl diphenylcarbamate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-nitrophenyl diphenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrophenyl diphenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites in proteins or enzymes, potentially altering their function.

Comparison with Similar Compounds

    4-nitrophenyl diphenylcarbamate: Similar structure but with the nitro group at the para position.

    2-nitrophenyl diphenylcarbamate: Similar structure but with the nitro group at the ortho position.

    Diphenyl carbamate: Lacks the nitro group.

Comparison: 3-nitrophenyl diphenylcarbamate is unique due to the position of the nitro group, which influences its reactivity and potential applications. The presence of the nitro group at the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.

Properties

IUPAC Name

(3-nitrophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDOTRSRDQOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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